4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is a heterocyclic compound that features a unique structure combining an imidazole ring with a benzoxadiazole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with nitrobenzene derivatives in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Cyclization: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-amino-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole, while electrophilic substitution on the phenyl ring can introduce various functional groups, leading to a diverse array of derivatives .
Wissenschaftliche Forschungsanwendungen
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activities.
Wirkmechanismus
The mechanism of action of 4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound’s electronic properties also allow it to interact with various biological molecules, potentially disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-nitro-7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzoxadiazole: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and biological properties.
4-nitro-7-piperazino-2,1,3-benzoxadiazole:
Uniqueness
4-nitro-7-phenyl-8H-imidazo[4,5-e][2,1,3]benzoxadiazole is unique due to its specific combination of a nitro group and a phenyl ring, which imparts distinct electronic and steric properties. These characteristics make it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H7N5O3 |
---|---|
Molekulargewicht |
281.23 g/mol |
IUPAC-Name |
4-nitro-7-phenyl-1H-imidazo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C13H7N5O3/c19-18(20)9-6-8-10(12-11(9)16-21-17-12)15-13(14-8)7-4-2-1-3-5-7/h1-6,17H |
InChI-Schlüssel |
MMGMGIJRBPMKLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=NON4)C(=CC3=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.